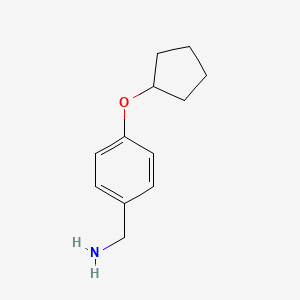

![molecular formula C9H9Br2NO2 B2604386 3-[(2,4-二溴苯基)氨基]丙酸 CAS No. 1292669-52-3](/img/structure/B2604386.png)

3-[(2,4-二溴苯基)氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

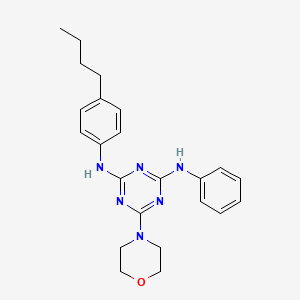

“3-[(2,4-Dibromophenyl)amino]propanoic acid” is a chemical compound with the molecular formula C9H9Br2NO2 . It is a derivative of propanoic acid, where the hydrogen of the third carbon is replaced by a 2,4-dibromophenylamino group .

Molecular Structure Analysis

The molecular structure of “3-[(2,4-Dibromophenyl)amino]propanoic acid” consists of a propanoic acid backbone with a 2,4-dibromophenylamino group attached to the third carbon . The presence of the bromine atoms on the phenyl ring and the amino group attached to the propanoic acid backbone could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a substance are determined by its molecular structure. For “3-[(2,4-Dibromophenyl)amino]propanoic acid”, specific properties like melting point, boiling point, and density were not found in the sources I accessed .科学研究应用

Crystallography and Polymorphism

The compound has been used in the study of crystallography and polymorphism . The bromination of trans-cinnamic acid resulted in the formation of 2,3-dibromo-3-phenylpropanoic acid . Crystallization from ethanol–water (1:1) gave crystals of different shapes . The structure of this monoclinic polymorph is similar to that of the orthorhombic polymorph .

Hydrogen Bonding Studies

The compound has been used in the study of hydrogen bonding . In the crystal, molecules are linked by pairs of O—H O hydrogen bonds, forming inversion dimers with an R2 2(8) ring motif . The dimers are linked by weak C—H Br hydrogen bonds, forming chains propagating along the a-axis direction .

Antimicrobial Research

The compound has been used in antimicrobial research . Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Drug Development

The compound has been used in drug development . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity . This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species (MIC 8–64 µg/mL), including Candida auris .

Industrial Applications

The compound is highly sought-after in various industries due to its unique molecular structure and exceptional purity . It holds the key to unlocking groundbreaking advancements across various industries .

属性

IUPAC Name |

3-(2,4-dibromoanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c10-6-1-2-8(7(11)5-6)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETBSDXBOUTSCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Dibromophenyl)amino]propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

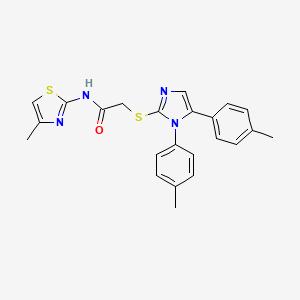

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2604306.png)

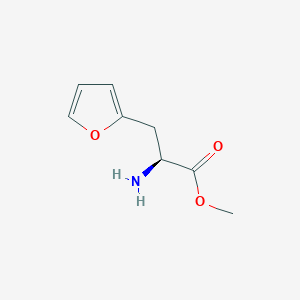

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604311.png)

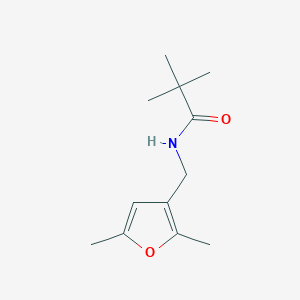

![N-(Thiophen-2-ylmethyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2604314.png)

![ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2604315.png)

![N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604316.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide](/img/structure/B2604322.png)